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Compound of Interest

1-(4-Bromophenyl)-4-
Compound Name:
methylpiperazine

Cat. No.: B177953

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a summary of available spectral data for the compound 1-(4-
Bromophenyl)-4-methylpiperazine, a molecule of interest in medicinal chemistry and drug
development. Due to its structure, featuring a bromophenyl group and a methylpiperazine
moiety, comprehensive spectral analysis is crucial for its unambiguous identification, purity
assessment, and understanding of its chemical properties.

While a complete set of experimentally derived spectral data (*H NMR, *C NMR, and IR) for 1-
(4-Bromophenyl)-4-methylpiperazine is not readily available in the public domain based on
extensive searches, this guide presents predicted mass spectrometry data and outlines the
standard experimental protocols for acquiring the necessary spectra.

Compound Information

e |[UPAC Name: 1-(4-bromophenyl)-4-methylpiperazine[1]
e Molecular Formula: C11H1sBrN2z[1]
e Molecular Weight: 255.15 g/mol [1]

« CAS Number: 130307-08-3[1]
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Mass Spectrometry (MS) Data

Mass spectrometry is a vital analytical technique for determining the molecular weight and
elemental composition of a compound. The following table summarizes the predicted mass-to-
charge ratios (m/z) for various adducts of 1-(4-Bromophenyl)-4-methylpiperazine. This data
is valuable for identifying the compound in mass spectrometric analyses.

Table 1: Predicted Mass Spectrometry Data for 1-(4-Bromophenyl)-4-methylpiperazine
Adducts

Adduct Predicted m/z
[M+H]* 255.04913
M+Nal* 277.03107

[

[M-H]~ 253.03457
M+NHa4]* 272.07567

[ ]

[M+K]* 293.00501

[M]*+ 254.04130

[M]~ 254.04240

Data sourced from PubChemlLite.

Experimental Protocols

The following sections detail the standard methodologies for acquiring NMR, MS, and IR
spectra for a solid compound like 1-(4-Bromophenyl)-4-methylpiperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed molecular structure of a
compound in solution.

e Sample Preparation:
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o Accurately weigh 5-10 mg of 1-(4-Bromophenyl)-4-methylpiperazine.

o Dissolve the sample in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g.,
Chloroform-d, CDCls; Dimethyl sulfoxide-de, DMSO-ds).

o Transfer the solution to a 5 mm NMR tube.

o Add a small amount of an internal standard, typically tetramethylsilane (TMS), for chemical
shift referencing (& = 0.00 ppm).

e 1H NMR Spectroscopy:

o

The spectrometer is typically operated at a frequency of 300-600 MHz.

[¢]

The spectral width is set to encompass the expected proton chemical shifts (usually 0-12
ppm).

[¢]

A standard one-pulse experiment is performed.

o

Data is acquired with a sufficient number of scans to achieve an adequate signal-to-noise
ratio.

e 13C NMR Spectroscopy:

o The spectrometer is operated at a corresponding frequency to the proton frequency (e.g.,
75-150 MHz for a 300-600 MHz instrument).

o The spectral width is set to cover the expected carbon chemical shifts (typically 0-200
ppm).

o A proton-decoupled pulse sequence is used to simplify the spectrum and enhance signal
intensity.

o Alarger number of scans is typically required compared to *H NMR due to the lower
natural abundance of the 13C isotope.

Mass Spectrometry (MS)
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o Sample Introduction: The sample can be introduced into the mass spectrometer via direct
infusion or coupled with a separation technique like Gas Chromatography (GC) or Liquid
Chromatography (LC).

« lonization Technique: For a molecule like 1-(4-Bromophenyl)-4-methylpiperazine,
Electrospray lonization (ESI) is a common and suitable method for generating ions in the gas
phase.

o Mass Analyzer: The ions are separated based on their mass-to-charge ratio using a mass
analyzer, such as a quadrupole or time-of-flight (TOF) analyzer.

o Data Acquisition: The detector records the abundance of each ion, generating a mass
spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule.
o Sample Preparation (KBr Pellet Method):

o A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200
mg of dry potassium bromide (KBr) powder in an agate mortar.

o The mixture is then compressed under high pressure using a pellet press to form a thin,
transparent pellet.

o Data Acquisition:
o The KBr pellet is placed in the sample holder of an FTIR spectrometer.
o Abackground spectrum of a blank KBr pellet is recorded.

o The sample spectrum is then recorded, and the background is automatically subtracted to
yield the infrared spectrum of the compound.

Workflow for Spectral Data Acquisition

© 2025 BenchChem. All rights reserved. 4/6 Tech Support


https://www.benchchem.com/product/b177953?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b177953?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The following diagram illustrates the general workflow for obtaining and analyzing the spectral
data of a small molecule like 1-(4-Bromophenyl)-4-methylpiperazine.
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Caption: General workflow for spectroscopic analysis.

Conclusion

This technical guide provides predicted mass spectrometry data and standardized
experimental protocols for the comprehensive spectral characterization of 1-(4-
Bromophenyl)-4-methylpiperazine. While experimentally obtained *H NMR, 3C NMR, and IR
data are not currently available in the public scientific literature, the methodologies outlined
herein provide a clear path for researchers to generate this crucial data. The acquisition and
interpretation of these spectra are essential for the definitive identification and quality control of
this compound in research and development settings.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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